N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
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Overview
Description
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, also known as DCPIB, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. DCPIB is a chloride channel blocker that has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Antimicrobial and Anthelmintic Activities
- Synthesis and Activity : Compounds structurally similar to N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide have been synthesized and tested for antimicrobial and anthelmintic activities. Studies show that such compounds exhibit significant antimicrobial properties (Naganagowda & Padmashali, 2010).
Novel Synthesis Methods
- Microwave-Assisted Synthesis : Research has been conducted on the synthesis of novel 1,3,4-oxadiazole derivatives, like the compound , using both conventional and microwave-assisted methods. This research highlights the efficiency of the microwave method in synthesizing these compounds (Namera & Bhoya, 2014).
- Ultrasound-Promoted Synthesis : Another study explores the synthesis of 1,3,4-oxadiazole derivatives via a rapid, ultrasound-promoted method, demonstrating the potential for quick and efficient production of these compounds (Ramazani et al., 2015).
Anticancer Potential
- Anticancer Activity : Derivatives of 1,3,4-oxadiazole, structurally related to the compound , have been synthesized and evaluated for their potential in treating cancer. These studies indicate promising anticancer activity against various cancer cell lines, suggesting the potential use of these compounds in cancer therapy (Zhang et al., 2005).
Inhibitory Activities
- α-Glucosidase Inhibitors : Research has shown that certain 1,3,4-oxadiazole derivatives exhibit significant α-glucosidase inhibitory activity, which could have implications in treating diseases like diabetes (Iftikhar et al., 2019).
Antibacterial and Antifungal Properties
- Antibacterial and Antifungal Activities : Studies have revealed that 1,3,4-oxadiazole derivatives possess strong antibacterial and antifungal properties, potentially leading to new treatments for infections (Aziz-Ur-Rehman et al., 2020).
Additional Applications
- Other Applications : Further research indicates diverse applications of these compounds, ranging from herbicidal properties (Arnold & Aldrich, 1980) to insecticidal activities (Qi et al., 2014).
Mechanism of Action
Target of Action
The compound “N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide” belongs to the class of cinnamamides . Cinnamamides are known to have α-glucosidase inhibitory activity . α-glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars, and inhibiting this enzyme can help manage blood sugar levels, which is beneficial for conditions like diabetes .
Biochemical Pathways
By inhibiting α-glucosidase, “this compound” could potentially affect the carbohydrate metabolism pathway, slowing down the breakdown of carbohydrates and reducing the rise in blood sugar levels after a meal .
Pharmacokinetics
Cinnamamides generally have acceptable physicochemical and pharmacokinetics characteristics with little toxicity, indicating their potential use as lead drug candidates .
Result of Action
By inhibiting α-glucosidase, it could potentially help manage blood sugar levels .
properties
IUPAC Name |
(E)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O2/c18-12-7-8-14(19)13(10-12)16-21-22-17(24-16)20-15(23)9-6-11-4-2-1-3-5-11/h1-10H,(H,20,22,23)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPJHUZJONVCNQ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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